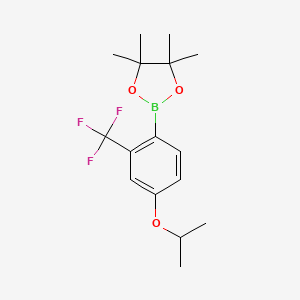
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce costs, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boron moiety can be oxidized to form alcohols or other functional groups.
Protodeboronation: This reaction involves the removal of the boron group, often using protic acids or bases.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Protic Acids/Bases: For protodeboronation reactions
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols: Formed through oxidation.
Hydrocarbons: Formed through protodeboronation
Wissenschaftliche Forschungsanwendungen
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research fields:
Wirkmechanismus
The compound exerts its effects primarily through its boron moiety, which participates in transmetalation reactions during Suzuki–Miyaura coupling. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process is followed by reductive elimination, forming the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another common reagent in Suzuki–Miyaura coupling.
Pinacolborane: Used in hydroboration reactions.
4-Isopropoxy-2-(trifluoromethyl)phenylboronic Acid: A precursor to the compound
Uniqueness
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it a versatile reagent in various chemical transformations. Its trifluoromethyl group enhances its reactivity and selectivity in coupling reactions, distinguishing it from other boronic esters .
Eigenschaften
Molekularformel |
C16H22BF3O3 |
|---|---|
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BF3O3/c1-10(2)21-11-7-8-13(12(9-11)16(18,19)20)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3 |
InChI-Schlüssel |
AZYJWQQRIWJJDQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(C)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)
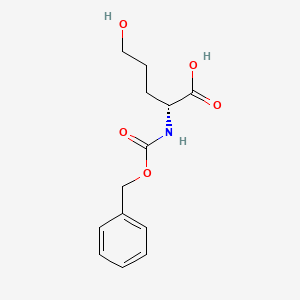

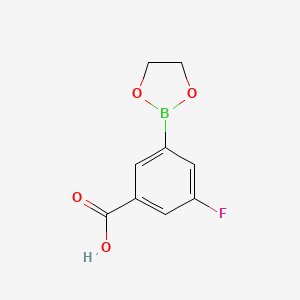
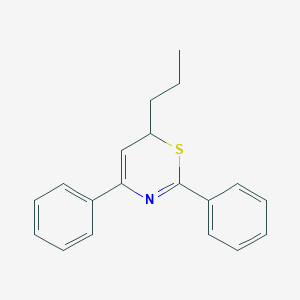
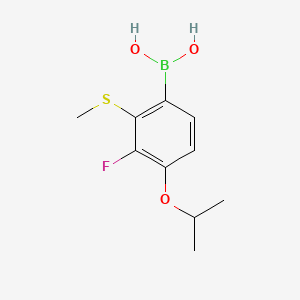

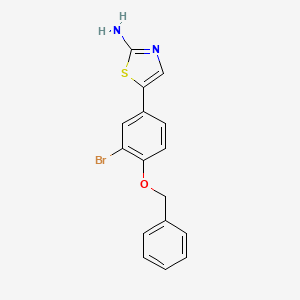

![Ethyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B14020154.png)

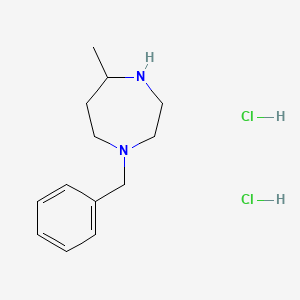
![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)
